trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid
CAS No.:
Cat. No.: VC18019832
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O4 |
|---|---|
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | (1R,3R)-3-ethoxycarbonylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m1/s1 |
| Standard InChI Key | MWJPBFXDEUIWAA-RNFRBKRXSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CC[C@H](C1)C(=O)O |
| Canonical SMILES | CCOC(=O)C1CCC(C1)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a cyclopentane ring with two substituents: an ethoxycarbonyl group () and a carboxylic acid group () at the trans-3 position. This arrangement imposes significant steric and electronic effects, influencing reactivity and intermolecular interactions. X-ray crystallography of analogous cyclopentanecarboxylic acid derivatives reveals puckered ring conformations, with substituents adopting equatorial or axial positions depending on steric demands .
Spectroscopic Characterization
Key spectroscopic data for trans-3-(ethoxycarbonyl)cyclopentanecarboxylic acid include:
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IR (KBr): Strong absorption bands at ~1700 cm (C=O stretching of ester and carboxylic acid) and 2500–3300 cm (O–H stretching of carboxylic acid) .
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NMR (CDCl):
Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 112–114°C (decomposes) |
| Boiling Point | 285°C (estimated) |
| Solubility in Water | Slightly soluble |
| Solubility in Organic Solvents | Soluble in DCM, THF, acetone |
Synthetic Routes and Optimization
Ring-Contraction Strategies
A common synthesis involves the ring contraction of cyclohexene precursors. For example, diethyl fumarate undergoes Diels-Alder reaction with butadiene sulfone to form a cyclohexene intermediate, which is subsequently hydrogenated and subjected to oxidative cleavage to yield the cyclopentanecarboxylic acid framework . Catalytic hydrogenation over Ru/AlO at 100°C and 15 bar pressure achieves cis/trans selectivity ratios up to 1:4.6 .
Stereoselective Functionalization
The trans-configuration is stabilized via kinetic control during ester hydrolysis. Selective monohydrolysis of diethyl esters using NaOH in aqueous acetone preserves the ethoxycarbonyl group while generating the carboxylic acid . Enzymatic resolution using engineered cytochrome P450 mutants has also been explored for enantioselective synthesis, achieving diastereomeric excess (de) >90% in some cases .
Protecting Group Strategies
Boc (tert-butoxycarbonyl) protection of the amine intermediates, as demonstrated in related cyclopentane derivatives, enables further functionalization without compromising the carboxylic acid group. For instance, Boc-anhydride reacts with amino-cyclopentanecarboxylic acids in acetone to yield protected intermediates, which are subsequently deprotected under acidic conditions .
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for pyrrolidine and piperidine derivatives via intramolecular cyclization. Reaction with primary amines under Mitsunobu conditions forms β-lactams, while treatment with hydrazines yields pyrazolidinones.
Catalytic Asymmetric Reactions
Chiral derivatives of trans-3-(ethoxycarbonyl)cyclopentanecarboxylic acid act as ligands in asymmetric catalysis. For example, Rhodium complexes with cyclopentane-based phosphine ligands achieve enantioselectivities >95% in hydrogenation reactions .
Fullerene Functionalization
Tosylhydrazone derivatives of cyclopentanecarboxylic acids undergo Bamford-Stevens reactions with C to form methanofullerenes. These adducts exhibit enhanced solubility and electronic properties for materials science applications .
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale synthesis requires optimization of catalytic systems to minimize byproducts. Continuous-flow hydrogenation reactors improve cis/trans selectivity to >20:1, reducing purification costs .
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Irritation | Wear nitrile gloves |
| Respiratory Sensitization | Use fume hoods |
| Combustibility | Store in flame-resistant cabinets |
Regulatory agencies classify the compound as non-hazardous for research use, but industrial applications require GHS-compliant labeling .
Future Directions
Ongoing research focuses on biocatalytic routes using engineered P450 enzymes for stereodivergent synthesis . Computational studies leveraging DFT calculations aim to predict substituent effects on ring puckering and reactivity . Collaboration between academia and industry is critical to advancing scalable synthetic methods and therapeutic applications.
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